molecular formula C21H26O2 B12415937 Mestranol-d2

Mestranol-d2

Cat. No.: B12415937
M. Wt: 312.4 g/mol
InChI Key: IMSSROKUHAOUJS-UVMSGXEJSA-N
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Description

Mestranol-d2 is a deuterium-labeled derivative of mestranol, a synthetic estrogen. Mestranol itself is an inactive prodrug that becomes biologically active upon conversion to ethinyl estradiol. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mestranol-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the mestranol molecule. The synthesis involves the deuteration of mestranol, which can be achieved through various chemical reactions. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. The final product is purified through techniques such as chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Mestranol-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mestranol-d2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Mestranol-d2, like mestranol, is a prodrug that is converted to ethinyl estradiol in the liver. Ethinyl estradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mestranol-d2

This compound’s uniqueness lies in its deuterium labeling, which provides several advantages:

Properties

Molecular Formula

C21H26O2

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-16,16-dideuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i12D2

InChI Key

IMSSROKUHAOUJS-UVMSGXEJSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@@]1(C#C)O)C)C=CC(=C4)OC)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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